2-chloro-N-(3,4-dimethylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(3,4-dimethylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a pyridazinone moiety, and a chlorinated aromatic ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dimethylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridazinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Chlorination and Aromatic Substitution: The final step involves the chlorination of the aromatic ring and subsequent substitution with the 3,4-dimethylphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions due to its sulfonamide group.
Medicine: Potential therapeutic applications, particularly in the development of anti-inflammatory or antimicrobial agents.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, the sulfonamide group could mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its reaction. The pyridazinone moiety could interact with specific molecular targets, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3,4-dimethylphenyl)benzenesulfonamide: Lacks the pyridazinone moiety.
N-(3,4-dimethylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide: Lacks the chlorine atom.
2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide: Lacks the 3,4-dimethylphenyl group.
Uniqueness
The presence of both the pyridazinone moiety and the sulfonamide group, along with the chlorinated aromatic ring, makes 2-chloro-N-(3,4-dimethylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide unique
Properties
Molecular Formula |
C18H16ClN3O3S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-chloro-N-(3,4-dimethylphenyl)-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H16ClN3O3S/c1-11-3-5-14(9-12(11)2)22-26(24,25)17-10-13(4-6-15(17)19)16-7-8-18(23)21-20-16/h3-10,22H,1-2H3,(H,21,23) |
InChI Key |
RCUOIJHBECSXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Cl)C |
Origin of Product |
United States |
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